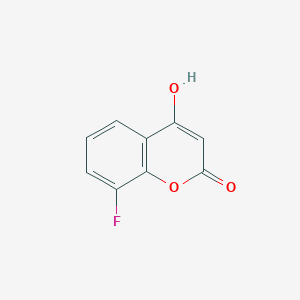

8-fluoro-4-hydroxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 8-fluoro-4-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with a fluorinating agent under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with a fluorine atom .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

8-fluoro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of this compound span several scientific domains:

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 8-fluoro-4-hydroxy-2H-chromen-2-one exhibits notable antibacterial and antifungal properties. It has shown effectiveness against various strains, including:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 15.625–62.5 μM |

| Candida albicans | Antifungal | Effective at varying concentrations |

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes may enhance cholinergic neurotransmission, potentially improving cognitive function .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. This mechanism highlights its potential as an anticancer agent.

Biological Research

The compound's biological activities extend to antioxidant properties, where it scavenges free radicals and chelates metal ions, thus preventing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may have implications for aging and chronic diseases .

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of dyes, optical brighteners, and other industrial chemicals. Its unique chemical structure allows it to serve as a building block in the synthesis of more complex organic molecules .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

Neurodegenerative Disease Models

In vitro studies demonstrated that the compound improved cognitive functions in models of Alzheimer's disease by inhibiting AChE activity.

Antimicrobial Efficacy

Clinical isolates of Staphylococcus aureus showed reduced viability when treated with varying concentrations of the compound, supporting its potential as an antimicrobial agent .

Cancer Cell Lines

The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against leukemia K562 cells.

Mécanisme D'action

The mechanism of action of 8-fluoro-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

8-fluoro-4-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

4-hydroxycoumarin: Lacks the fluorine atom, resulting in different biological activities and chemical reactivity.

7-hydroxy-4-methylcoumarin: Contains a methyl group instead of a fluorine atom, leading to variations in its pharmacological properties.

6-fluoro-4-hydroxycoumarin: Similar to this compound but with the fluorine atom at a different position, affecting its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Activité Biologique

8-Fluoro-4-hydroxy-2H-chromen-2-one, also known as 8-fluoro-4-hydroxycoumarin, is a fluorinated derivative of coumarin with notable biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including neurodegenerative diseases, antimicrobial treatments, and cancer therapy. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5FO3, with a molecular weight of 180.13 g/mol. The compound features a hydroxyl group at the 4-position and a fluorine atom at the 8-position of the coumarin backbone, which enhances its chemical properties and biological activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Its mechanism involves scavenging free radicals and chelating metal ions, which helps prevent oxidative stress in cells. This property is crucial for protecting cellular components from damage and may have implications for aging and chronic diseases.

2. Antimicrobial Activity

Research indicates that this compound possesses both antibacterial and antifungal properties. It has shown effectiveness against various strains, including:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 15.625–62.5 μM |

| Candida albicans | Antifungal | Effective at varying concentrations |

These findings suggest its potential as a candidate for developing new antimicrobial agents .

3. Neuroprotective Effects

This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and improve cognitive function .

The biological activities of this compound are attributed to its interactions with various biological targets:

- Cytochrome P450 Enzymes : The compound binds effectively to these enzymes, influencing drug metabolism.

- Neurotransmitter Systems : It may affect catecholamine levels, potentially influencing mood and cognitive functions.

- Induction of Apoptosis : In cancer cells, it activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

- Neurodegenerative Disease Models : In vitro studies demonstrated that the compound improved cognitive functions in models of Alzheimer's disease by inhibiting AChE activity.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed reduced viability when treated with varying concentrations of the compound, supporting its potential as an antimicrobial agent.

- Cancer Cell Lines : The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against leukemia K562 cells .

Propriétés

IUPAC Name |

8-fluoro-4-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVYIMMEGYCYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.